N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide
Description
N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide is an intricate organic compound, primarily distinguished by its unique structure and functional groups. This molecule consists of a pyrazole ring, an azetidine ring, and cyclopropane groups, making it a compound of significant interest in synthetic organic chemistry and medicinal research.
Properties
IUPAC Name |
N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-10-7-15(19-21(10)11(2)12-3-4-12)17(23)20-8-14(9-20)18-16(22)13-5-6-13/h7,11-14H,3-6,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOSZAXNLRPBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)N3CC(C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide, the following steps are typically involved:
Formation of the Pyrazole Ring
Starting Material: : 1-(1-cyclopropylethyl)-5-methylpyrazole
Reaction Conditions: : Pyrazole synthesis generally involves the condensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopropyl and methyl substituents are introduced via alkylation reactions.
Incorporation of the Azetidine Ring
Intermediate Formation: : Azetidine rings are usually formed through cyclization reactions of suitable precursors.
Reaction Conditions: : This process might include nucleophilic substitution reactions followed by cyclization under basic conditions.
Attachment of Cyclopropanecarboxamide
Intermediate Formation: : The cyclopropanecarboxamide group is introduced through amide coupling reactions.
Reaction Conditions: : Coupling reagents like EDC or HATU are used under mild conditions to avoid decomposition of sensitive intermediates.
Industrial Production Methods
Scaling up the synthesis for industrial production requires robust and cost-effective methodologies. Optimized routes often involve:
Continuous Flow Chemistry: : Enhances reaction efficiency and control.
Catalysis: : Employs transition metal catalysts to increase yield and selectivity.
Process Optimization: : Reduces solvent usage and minimizes hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative transformations, such as with permanganates or peroxides, can modify the functional groups in the pyrazole or azetidine rings.
Reduction: : Reductive reactions involving hydride sources can lead to the reduction of carbonyl groups.
Substitution: : Nucleophilic substitution reactions are pivotal for introducing various substituents at specific sites.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2
Reducing Agents: : LiAlH4, NaBH4
Solvents: : Dichloromethane, THF, ethanol
Catalysts: : Palladium on carbon (Pd/C), rhodium catalysts
Major Products
Oxidation Products: : Carboxylic acids, ketones, and aldehydes
Reduction Products: : Alcohols, amines
Substitution Products: : Halogenated compounds, alkylated derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Used in the development of new catalytic systems due to its unique structure.
Biology
Biological Probes: : Employed as a tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Design: : Structural analogs of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
Materials Science: : Incorporated in the development of new materials with specific physical properties, such as thermal stability and mechanical strength.
Mechanism of Action
The biological activity of N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide is often mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, thereby modulating biochemical pathways. Its mechanism of action involves binding to the active site of enzymes or the receptor domains, leading to conformational changes and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]formamide
N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]benzamide
N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]butanamide
Uniqueness
The uniqueness of N-[1-[1-(1-cyclopropylethyl)-5-methylpyrazole-3-carbonyl]azetidin-3-yl]cyclopropanecarboxamide lies in its dual cyclopropane groups, which impart distinct steric and electronic properties. These features make it a valuable scaffold in the design of new compounds with enhanced biological activities or improved physical properties.
This compound represents a fascinating compound with a wide array of potential applications in scientific research and industry. Its complex structure and unique properties continue to attract the interest of researchers and industrial chemists alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
